4-sulfamoylbutanoic Acid

Catalog No.
S717739
CAS No.
175476-52-5
M.F
C4H9NO4S
M. Wt
167.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-sulfamoylbutanoic Acid

CAS Number

175476-52-5

Product Name

4-sulfamoylbutanoic Acid

IUPAC Name

4-sulfamoylbutanoic acid

Molecular Formula

C4H9NO4S

Molecular Weight

167.19 g/mol

InChI

InChI=1S/C4H9NO4S/c5-10(8,9)3-1-2-4(6)7/h1-3H2,(H,6,7)(H2,5,8,9)

InChI Key

OMPGKWICGUBROA-UHFFFAOYSA-N

SMILES

C(CC(=O)O)CS(=O)(=O)N

Synonyms

3-Carboxypropanesulfonamide

Canonical SMILES

C(CC(=O)O)CS(=O)(=O)N

Application in Medicinal Chemistry and Drug Development

Specific Scientific Field: Medicinal chemistry and pharmacology.

Summary: 4-Sulfamoylbutanoic acid has gained attention in drug development due to its potential as a scaffold for designing novel therapeutic agents. Researchers explore its structural modifications to create compounds with improved pharmacokinetic properties, target specificity, and reduced side effects.

Methods of Application:
Results and Outcomes:

Application in Polymer Science

Specific Scientific Field: Polymer chemistry and materials science.

Summary: Researchers investigate the use of 4-sulfamoylbutanoic acid as a monomer or functional group in polymer synthesis. The resulting polymers may have unique properties, such as biocompatibility, hydrophilicity, or ion-exchange capabilities.

Methods of Application:
Results and Outcomes:

    Ion-Exchange Resins: Polymers containing 4-sulfamoylbutanoic acid can be used as ion-exchange resins for water purification and metal recovery .

    Biocompatible Polymers: Derivatives of 4-sulfamoylbutanoic acid may find applications in drug delivery systems or tissue engineering due to their biocompatibility .

4-Sulfamoylbutanoic acid, also known as carzenide, is an organic compound with the molecular formula C7H10N2O4SC_7H_{10}N_2O_4S and a molecular weight of approximately 206.23 g/mol. It features a sulfonamide functional group attached to a butanoic acid backbone, which contributes to its unique chemical properties. This compound is characterized by its weak acidity and ability to form hydrogen bonds, making it suitable for various chemical interactions.

The mechanism of action of 4-Sulfamoylbutyric acid remains unknown due to limited research. However, its structure shares similarities with known antibiotics, suggesting a possible role in interfering with bacterial growth or function [].

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing it to react with bases.
  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack, leading to the formation of new compounds.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, resulting in the formation of simpler sulfonamide derivatives.

4-Sulfamoylbutanoic acid exhibits notable biological activities:

  • Carbonic Anhydrase Inhibition: It acts as a weak inhibitor of carbonic anhydrase, an enzyme critical for regulating pH and fluid balance in biological systems .
  • Antimicrobial Properties: Some studies suggest potential antimicrobial effects, although more research is needed to fully understand its efficacy and mechanisms .
  • Anti-inflammatory Effects: Preliminary investigations indicate that it may possess anti-inflammatory properties, making it a candidate for further pharmacological studies.

The synthesis of 4-sulfamoylbutanoic acid can be achieved through various methods:

  • Starting Materials: The synthesis typically begins with butanoic acid and a suitable sulfonamide precursor.
  • Reagents: Common reagents include thionyl chloride or phosphorus pentoxide to activate the carboxylic acid for reaction with the sulfonamide.
  • Reaction Conditions: The reaction may require heating under reflux conditions to facilitate the formation of the sulfonamide linkage.
  • Purification: After the reaction, purification techniques such as recrystallization or column chromatography are employed to isolate the final product.

4-Sulfamoylbutanoic acid finds applications in various fields:

  • Pharmaceuticals: Its properties as a carbonic anhydrase inhibitor make it relevant in drug development for conditions like glaucoma and epilepsy.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens.
  • Chemical Research: Utilized in synthetic organic chemistry as an intermediate for producing other compounds.

Interaction studies involving 4-sulfamoylbutanoic acid have focused on its binding affinity with carbonic anhydrase and other enzymes. These studies help elucidate its mechanism of action and potential therapeutic applications. The compound's interactions with various biological targets are still under investigation, indicating a need for further research to explore its full potential.

Similar Compounds

Several compounds share structural similarities with 4-sulfamoylbutanoic acid, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaKey Features
4-Sulfamoylbenzoic AcidC7H7NO4SC_7H_7NO_4SSimilar sulfonamide structure; potential antimicrobial activity .
SulfamethoxazoleC10H11N3O3SC_{10}H_{11}N_3O_3SAntibacterial agent commonly used in medicine; broader spectrum of activity.
AcetazolamideC4H6N2O3SC_4H_6N_2O_3SCarbonic anhydrase inhibitor; used in treating glaucoma and altitude sickness.

Uniqueness

The uniqueness of 4-sulfamoylbutanoic acid lies in its specific structural configuration that combines both sulfonamide and carboxylic acid functionalities. This dual functionality allows it to participate in diverse

XLogP3

-1.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Sulfamoylbutyric acid

Dates

Modify: 2023-09-13

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